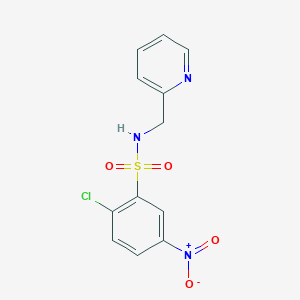

2-chloro-5-nitro-N-(2-pyridinylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives, including compounds similar to 2-chloro-5-nitro-N-(2-pyridinylmethyl)benzenesulfonamide, involves the creation of novel sets of compounds investigated for their binding affinity against human enzymes. For instance, pyrrolidinone-based chlorinated benzenesulfonamides have been synthesized to investigate their selectivity against human carbonic anhydrases, demonstrating the potential for further development of selective inhibitors (Balandis et al., 2020).

Molecular Structure Analysis

The molecular structure of related benzenesulfonamide compounds has been extensively analyzed, showing how various substitutions affect their conformation and binding properties. For example, the structural analysis of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide has provided insights into their molecular and supramolecular structures, demonstrating significant differences based on the presence of a methyl group and the implications for hydrogen bonding and molecular interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide derivatives can lead to various products with potential biological activities. The synthesis of Co(II) and Ni(II) complexes containing benzenesulfonamide ligands illustrates the versatility of these compounds in forming structures with significant in vitro antibacterial and cytotoxicity properties (Gomathi & Selvameena, 2018).

Physical Properties Analysis

The physical properties, including crystal structure and spectroscopic characteristics, have been detailed for several benzenesulfonamide derivatives. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for example, shows molecular chains formed through π–π interactions and hydrogen bonding, leading to a three-dimensional network (Mohamed-Ezzat et al., 2023).

Mécanisme D'action

Target of Action

The primary target of 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as 2NB, is the Leishmania donovani parasite . This parasite is responsible for causing visceral leishmaniasis, a severe disease that requires new treatments to overcome issues such as toxicity, cost, and drug resistance .

Mode of Action

The compound 2NB has been found to be active against both the promastigote and amastigote forms of L. donovani . It interacts with these targets, leading to significant changes in their viability. The compound’s mode of action is associated with increased levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species .

Biochemical Pathways

The biochemical pathways affected by 2NB involve the production of Th1 cytokines, NO, and reactive oxygen species . These molecules play crucial roles in the immune response against parasitic infections. By increasing their levels, 2NB enhances the body’s ability to fight off the L. donovani infection .

Result of Action

The result of 2NB’s action is a significant reduction in the titer of L. donovani in infected macrophages . At a concentration of 120 µg/mL, the parasite titer was reduced by more than 85% . Additionally, 2NB has been shown to increase the efficacy of amphotericin B against amphotericin B-resistant L. donovani .

Propriétés

IUPAC Name |

2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4S/c13-11-5-4-10(16(17)18)7-12(11)21(19,20)15-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXCYWYUFODARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386638 |

Source

|

| Record name | 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5784-58-7 |

Source

|

| Record name | 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

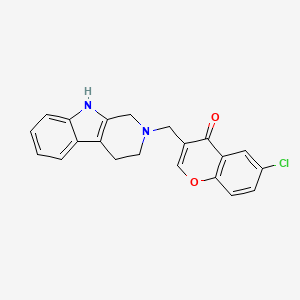

![2-(2-{4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5227409.png)

![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)

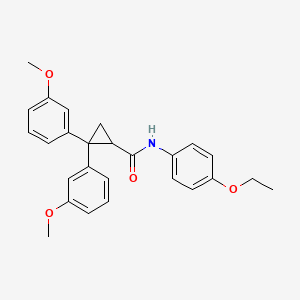

![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)

![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)

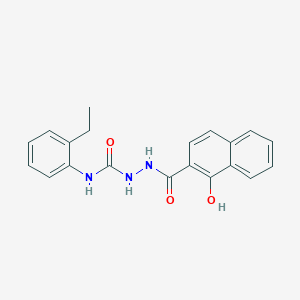

![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)

![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)

![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)

![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)

![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)